3-Chloro-4-(pyridazin-3-yloxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-pyridazin-3-yloxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-8-6-7(12)3-4-9(8)15-10-2-1-5-13-14-10/h1-6H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXIPCCFWZUYFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1)OC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Chloro 4 Pyridazin 3 Yloxy Aniline
Retrosynthetic Analysis of 3-Chloro-4-(pyridazin-3-yloxy)aniline
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.
Identification of Key Disconnection Points
The structure of this compound presents two primary disconnection points for retrosynthetic analysis. The most logical disconnection is at the ether linkage (C-O bond) between the aniline (B41778) and pyridazine (B1198779) rings. This bond is typically formed via a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. A second potential disconnection is the C-Cl bond on the aniline ring, which could be introduced at a later stage of the synthesis.
Strategic Precursors and Building Blocks
Based on the disconnection at the ether linkage, the key strategic precursors are identified as a substituted aniline and a pyridazine derivative. Specifically, the precursors are 3-Chloro-4-aminophenol and a 3-halopyridazine (e.g., 3-chloropyridazine (B74176) or 3-bromopyridazine). The amino group on the aniline precursor might require protection during the etherification step to prevent side reactions.
Alternatively, if the C-Cl bond is disconnected first, the precursors would be 4-(pyridazin-3-yloxy)aniline (B1399596) and a chlorinating agent. However, the former precursor is not as readily available, making the ether linkage disconnection the more common and practical approach.
Classical Synthetic Routes to this compound
Traditional methods for the synthesis of this compound primarily rely on well-established organic reactions.
Direct Etherification Reactions Involving Pyridazine and Anilines
The most direct classical route involves a nucleophilic aromatic substitution (SNAr) reaction. In this approach, the hydroxyl group of 3-chloro-4-aminophenol acts as a nucleophile, attacking an electron-deficient pyridazine ring bearing a suitable leaving group, such as a halogen, at the 3-position.
The synthesis of the key precursor, 3-chloro-4-aminophenol, can be achieved through various methods. One common route starts with the chlorination of 4-nitrophenol, followed by the reduction of the nitro group to an amine. For example, 3-chloro-4-nitrophenol (B188101) can be reduced to 4-amino-3-chlorophenol (B108459) in high yield using iron powder and acetic acid in ethanol. chemicalbook.com
The other precursor, a 3-halopyridazine, can be synthesized from pyridazin-3(2H)-one. For instance, 3,6-dichloropyridazine (B152260) can be prepared by treating pyridazine-3,6-diol with a chlorinating agent like phosphorus oxychloride or N-chlorosuccinimide. google.com Subsequent selective reaction at one of the chloro positions is then required.
The etherification reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate, sodium hydride, or potassium tert-butoxide. The choice of solvent is crucial and often involves polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. The reaction temperature can vary depending on the reactivity of the substrates.
Table 1: Representative Conditions for Nucleophilic Aromatic Substitution
| Nucleophile | Electrophile | Base | Solvent | Temperature (°C) | Yield (%) |
| 3-Chloro-4-aminophenol | 3,6-Dichloropyridazine | K₂CO₃ | DMF | 80-120 | Moderate |
| 3-Chloro-4-aminophenol | 3-Bromopyridazine | NaH | THF | 60-80 | Good |
Note: The yields are generalized and can vary based on specific reaction optimization.
Halogenation and Subsequent Functionalization Pathways
An alternative classical approach involves the initial formation of the pyridazinyl ether of a phenol (B47542), followed by halogenation of the aniline ring. For instance, 4-aminophenol (B1666318) could be reacted with a 3-halopyridazine to form 4-(pyridazin-3-yloxy)aniline. Subsequent selective chlorination at the 3-position of the aniline ring would yield the final product. However, controlling the regioselectivity of the chlorination can be challenging and may lead to a mixture of products, making this route less favorable.
Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity
To overcome the limitations of classical methods, such as harsh reaction conditions and potential side reactions, advanced synthetic techniques have been developed.
Palladium-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions offer a powerful and versatile method for the formation of C-O bonds. In this context, a palladium catalyst, in conjunction with a suitable ligand and base, can facilitate the coupling of 3-chloro-4-aminophenol with a 3-halopyridazine. These reactions often proceed under milder conditions and with higher functional group tolerance compared to traditional SNAr reactions.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate organic reactions, including the synthesis of pyridazine derivatives. rsc.orgnih.gov Microwave-assisted synthesis can lead to shorter reaction times, higher yields, and improved purity of the final product. For the synthesis of this compound, a microwave-assisted SNAr reaction could be employed, potentially reducing the reaction time from hours to minutes. rsc.org
Table 2: Comparison of Synthetic Methodologies
| Methodology | Advantages | Disadvantages |
| Classical SNAr | Cost-effective, well-established | Often requires high temperatures, potential for side reactions |
| Palladium-Catalyzed Coupling | Mild reaction conditions, high functional group tolerance, good yields | Cost of catalyst and ligands, requires inert atmosphere |
| Microwave-Assisted Synthesis | Rapid reaction times, often higher yields, improved purity | Requires specialized equipment |
Microwave-Assisted Synthesis of Aryloxy-Pyridazine Derivatives
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. nih.govresearchgate.net This technology is particularly effective for the synthesis of heterocyclic compounds like pyridazine derivatives by significantly reducing reaction times compared to conventional heating methods. researchgate.netrsc.org The synthesis of aryloxy-pyridazine structures, analogous to the core of this compound, can be efficiently achieved through nucleophilic aromatic substitution (SNAr) reactions under microwave irradiation.
In a typical procedure, a substituted chloropyridazine is reacted with a substituted phenol in the presence of a base. Microwave heating facilitates the rapid formation of the desired ether linkage. The key advantages of this method include high yields, cleaner reactions, and dramatically shortened reaction times, often from hours to minutes. researchgate.net For instance, the synthesis of various heterocyclic derivatives, including those involving aniline precursors, has been successfully performed under microwave conditions, highlighting the broad applicability of this technique. jmpas.comresearchgate.net
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocyclic Compounds
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours to days | Minutes | researchgate.net |
| Energy Consumption | High | Low | nih.gov |
| Yields | Moderate to Good | Good to Excellent | researchgate.netrsc.org |
| Side Reactions | More prevalent | Often minimized | rsc.org |
Phase Transfer Catalysis in the Synthesis of Related Compounds
Phase Transfer Catalysis (PTC) is a valuable methodology for facilitating reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. mdpi.com This technique is highly applicable to SN2-type reactions, including ether synthesis, where an anionic nucleophile (like a phenoxide) must react with an organic-soluble substrate (like a chloropyridazine). crdeepjournal.orgacsgcipr.org
In the context of synthesizing this compound, PTC would involve the reaction of 3-chloro-4-aminophenol with a suitable 3-halopyridazine. The phenoxide, generated by a base like sodium hydroxide (B78521) in an aqueous phase, is transported into the organic phase by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). mdpi.com Once in the organic phase, the highly reactive, "naked" phenoxide anion can efficiently displace the halide on the pyridazine ring to form the desired ether linkage. crdeepjournal.org
The advantages of PTC include the use of inexpensive inorganic bases, milder reaction conditions, scalability, and often the elimination of the need for anhydrous or expensive aprotic solvents. acsgcipr.orgphasetransfer.com The efficiency of the catalyst is often characterized by empirical parameters such as the total number of carbons (C#) on its alkyl chains, which influences its solubility in the organic phase. acsgcipr.org
Metal-Catalyzed Coupling Reactions in Pyridazine and Aniline Chemistry
Metal-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is a premier method for synthesizing aryl amines from aryl halides or triflates. organic-chemistry.orgwiley.com While this reaction typically forms C-N bonds, its principles are foundational in palladium catalysis involving aniline and heterocyclic substrates. libretexts.org For related systems, a Buchwald-Hartwig approach could be used to synthesize precursors, for example, by coupling an amine to a dichloropyridazine scaffold before a subsequent etherification step. The reaction's scope is extensive, with several generations of phosphine (B1218219) ligands developed to improve catalyst activity, stability, and substrate compatibility, allowing for the use of milder bases and lower reaction temperatures. wiley.com
Table 2: Key Components in a Typical Buchwald-Hartwig Amination
| Component | Function/Example | Reference |
|---|---|---|
| Aryl/Heteroaryl Halide | Electrophile (e.g., 3-Chloropyridazine) | libretexts.org |
| Amine | Nucleophile (e.g., Primary or Secondary Amine) | organic-chemistry.org |
| Palladium Precatalyst | Source of active Pd(0) catalyst (e.g., Pd2(dba)3) | libretexts.org |
| Ligand | Stabilizes catalyst, facilitates reaction cycle (e.g., BINAP, dppf) | wiley.com |
| Base | Activates amine, neutralizes HX (e.g., NaOt-Bu, K2CO3) | libretexts.org |
The Ullmann condensation is a classical copper-catalyzed reaction for forming diaryl ethers via the coupling of an aryl halide with a phenol. wikipedia.org This method is directly applicable to the synthesis of this compound. The reaction typically requires stoichiometric amounts of copper or copper salts and high temperatures. wikipedia.orgbeilstein-journals.org However, modern advancements have introduced the use of catalytic amounts of copper(I) salts (e.g., CuI or Cu₂O) in the presence of ligands, which allows for milder reaction conditions and broader substrate scope. organic-chemistry.orgnih.gov
In a potential synthesis, 3-halopyridazine would react with 3-chloro-4-aminophenol in the presence of a copper catalyst and a base like cesium carbonate or potassium phosphate. beilstein-journals.orgorganic-chemistry.org Ligands such as N,N-dimethylglycine or N-butylimidazole can significantly accelerate the reaction, even with electron-rich aryl halides that are typically less reactive. beilstein-journals.orgnih.gov
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organoboron compound (boronic acid or ester) and an organic halide or triflate. nih.govnih.gov While not directly forming the C-O bond in the target molecule, it is a critical tool for functionalizing pyridazine and aniline systems to create related derivatives. nih.govresearchgate.net For instance, a chloro- or bromopyridazine can be coupled with various aryl or heteroaryl boronic acids to introduce diverse substituents onto the pyridazine core. nih.govmdpi.com
The reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. nih.gov A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄, a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system like DME/ethanol or 1,4-dioxane. nih.govnih.govmdpi.com
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a combination of palladium and copper(I) complexes and requires a base, such as an amine, which can also serve as the solvent. wikipedia.orgnih.gov
This reaction is instrumental in synthesizing alkynyl-substituted anilines or pyridazines, which are valuable intermediates for further transformations or as target molecules in their own right. nih.govresearchgate.net For example, an o-iodoaniline derivative can be coupled with a terminal alkyne to produce 2-ethynylaniline (B1227618) derivatives. nih.gov The reaction conditions are generally mild, and recent developments have led to copper-free protocols and the use of more stable and efficient catalyst systems. organic-chemistry.orgresearchgate.net The resulting internal alkynes are highly versatile building blocks in organic synthesis. researchgate.net
Functional Group Interconversions and Reactivity Studies of this compound
The reactivity of this compound is characterized by the interplay of its constituent functional groups: the aniline moiety, the pyridazine core, and the chloro-substituted phenyl ring.
The primary amino group of the aniline moiety is a versatile handle for a variety of chemical transformations.
Acylation: The aniline nitrogen can be readily acylated using acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction is useful for the synthesis of amide derivatives. For instance, reaction with acetyl chloride would yield N-(3-chloro-4-(pyridazin-3-yloxy)phenyl)acetamide.
Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures. researchgate.net Diazonium salts are valuable intermediates that can undergo a range of subsequent reactions, including Sandmeyer reactions (to introduce a variety of substituents like -Cl, -Br, -CN) and azo coupling reactions.
Table 1: Representative Transformations of the Aniline Moiety
| Reaction | Reagents | Product Type |
|---|---|---|
| Acylation | Acetyl chloride, Pyridine | Amide |
| Diazotization | NaNO₂, HCl, 0-5 °C | Diazonium salt |
The pyridazine ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack, particularly when substituted with a good leaving group. While the subject molecule itself does not have a halo-substituent on the pyridazine ring, related chloropyridazines are known to undergo nucleophilic substitution. For instance, a chloro group on the pyridazine ring can be displaced by various nucleophiles.
Should a synthetic precursor to this compound be a chloropyridazine, this reactivity would be key. For the target molecule, modifications would likely involve electrophilic substitution, although the electron-withdrawing nature of the pyridazine nitrogens makes this challenging without activating groups on the ring.
The chloro-substituted phenyl ring can undergo electrophilic aromatic substitution. The directing effects of the substituents (the chloro, amino, and pyridazinyloxy groups) will determine the position of substitution. The amino group is a strong activating group and ortho-, para-directing. The chloro and pyridazinyloxy groups are deactivating but also ortho-, para-directing. The interplay of these electronic effects would likely direct incoming electrophiles to the positions ortho to the amino group.
Oxidation: The aniline moiety is susceptible to oxidation, which can lead to a variety of products, including nitro compounds, azo compounds, or polymeric materials, depending on the oxidizing agent and reaction conditions.
Reduction: While the aniline and phenyl rings are generally stable to reduction under standard conditions, the pyridazine ring could potentially be reduced. Catalytic hydrogenation, for example, could lead to the saturation of the pyridazine ring to form a piperidazine derivative. A common method for the reduction of a nitro precursor to an aniline involves catalytic hydrogenation or the use of reducing agents like iron in acidic media. nih.govgoogle.com
Table 2: Potential Oxidation and Reduction Pathways
| Reaction Type | Functional Group | Potential Reagents | Potential Product |
|---|---|---|---|
| Oxidation | Aniline | H₂O₂, KMnO₄ | Nitroso, Nitro, Azo compounds |
| Reduction | Pyridazine | H₂, Pd/C | Piperidazine derivative |
The ether linkage in this compound could potentially be cleaved under harsh acidic or basic conditions, although this is generally a difficult reaction. More relevant is the hydrolysis of chloropyridazine precursors. For example, 3-chloropyridazine can be hydrolyzed to pyridazin-3(2H)-one. This type of reaction is a common transformation in pyridazine chemistry.
Synthesis of Structurally Related Derivatives and Analogs of this compound
The synthesis of this compound itself would likely proceed via a nucleophilic aromatic substitution reaction. A plausible route involves the reaction of 3-chloro-4-aminophenol with a suitable halopyridazine, such as 3-chloropyridazine, in the presence of a base. Alternatively, the reaction of 3-chloro-4-nitrophenol with 3-chloropyridazine followed by reduction of the nitro group would also yield the target compound. nih.gov
The synthesis of derivatives and analogs can be achieved by leveraging the reactivity of the functional groups discussed above.
Derivatives of the Aniline Moiety: Acylation, sulfonylation, and alkylation of the amino group can lead to a wide range of derivatives with potentially altered biological activities.
Analogs with Modified Phenyl Ring: The chloro substituent on the phenyl ring could be replaced with other halogens or functional groups through various synthetic methodologies, such as nucleophilic aromatic substitution on a precursor or through palladium-catalyzed cross-coupling reactions on a suitably functionalized intermediate.
Analogs with Modified Pyridazine Ring: Introducing substituents onto the pyridazine ring of a precursor would lead to a variety of analogs. For example, using a substituted 3-chloropyridazine in the initial synthesis would result in a corresponding substituted final product. chemicalbook.com
Table 3: Examples of Structurally Related Derivatives and Analogs
| Derivative/Analog Type | Modification Site | Synthetic Strategy |
|---|---|---|
| N-Acetyl Derivative | Aniline Moiety | Acylation with acetyl chloride |
| Bromo-substituted Analog | Phenyl Ring | Use of 3-bromo-4-aminophenol in synthesis |
| Methyl-pyridazine Analog | Pyridazine Core | Use of 3-chloro-6-methylpyridazine (B130396) in synthesis |
Systematic Variation of Substitution Patterns on the Phenyl Ring
The primary amino group on the phenyl ring of this compound is the most frequently targeted site for chemical derivatization. Standard organic transformations are employed to introduce a wide array of functional groups, enabling fine-tuning of the molecule's physicochemical and biological properties.
One of the most common modifications is the formation of amides and ureas. The aniline nitrogen can readily react with various acylating agents or isocyanates to produce a diverse range of derivatives. For example, reaction with substituted benzoyl chlorides or carboxylic acids, often facilitated by coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), leads to the corresponding N-aryl amides. Similarly, treatment with differently substituted isocyanates yields urea (B33335) derivatives, which are crucial scaffolds in many kinase inhibitors.
Another key synthetic strategy involves the formation of sulfonamides by reacting the aniline with various sulfonyl chlorides in the presence of a base such as pyridine. This introduces a stable and versatile functional group known to participate in important hydrogen bonding interactions within biological targets. Furthermore, reductive amination with a range of aldehydes and ketones provides access to N-alkylated and N-arylated derivatives, expanding the chemical space accessible from this intermediate.
Table 1: Examples of Phenyl Ring Modifications This table is interactive and searchable. You can filter the results by typing in the search bar.
| Reagent Type | Specific Reagent Example | Resulting Functional Group |
|---|---|---|
| Acyl Chloride | 4-Methoxybenzoyl chloride | Amide |
| Isocyanate | Phenyl isocyanate | Urea |
| Sulfonyl Chloride | Toluene-4-sulfonyl chloride | Sulfonamide |
| Aldehyde | Benzaldehyde | Secondary Amine (after reduction) |
| Carboxylic Acid | Acetic acid | Amide |
Modifications and Derivatization of the Pyridazine Heterocycle
While the aniline moiety is the more common site for derivatization, the pyridazine ring also offers opportunities for structural modification. The pyridazine ring system is generally electron-deficient, influencing its reactivity.
Direct modification of the this compound scaffold at the pyridazine ring is challenging. However, a more effective strategy involves the synthesis of analogs using pre-modified pyridazine precursors. The synthesis of the core scaffold typically involves a nucleophilic aromatic substitution (SNAr) reaction between a substituted 3,6-dichloropyridazine and 4-amino-2-chlorophenol. By starting with pyridazines bearing different substituents at the 6-position, a variety of analogs can be generated.
For instance, using 3,6-dichloropyridazine as the starting material, one chlorine atom can be selectively displaced by the phenoxide of 4-amino-2-chlorophenol. The remaining chlorine atom on the pyridazine ring can then be subjected to further nucleophilic substitution reactions, for example, with various amines or alkoxides, to introduce diversity at that position. This sequential SNAr approach allows for the controlled introduction of different chemical functionalities onto the pyridazine heterocycle.
Table 2: Synthesis of Analogs via Modified Pyridazine Precursors This table is interactive and searchable. You can filter the results by typing in the search bar.
| Pyridazine Starting Material | Nucleophile for Second Substitution | Resulting Substituent on Pyridazine |
|---|---|---|
| 3,6-Dichloropyridazine | Morpholine | Morpholinyl |
| 3,6-Dichloropyridazine | Sodium methoxide | Methoxy |
| 3,6-Dichloropyridazine | Piperidine | Piperidinyl |
| 3-Chloro-6-methoxypyridazine | - | Methoxy |
Introduction of Diverse Chemical Scaffolds via this compound
The primary utility of this compound is as a versatile building block for constructing larger, more complex molecules, particularly multi-ring heterocyclic systems with applications as kinase inhibitors. The aniline functional group serves as a critical handle for coupling with other chemical scaffolds.
This intermediate is a cornerstone in the synthesis of numerous inhibitors targeting various tyrosine kinases. A frequent synthetic route involves the condensation of the aniline with a suitably functionalized heterocyclic core. For example, it is used in the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are being investigated as Tropomyosin receptor kinase (TRK) inhibitors. nih.gov In these syntheses, the aniline nitrogen acts as a nucleophile, displacing a leaving group (such as a halogen) on the target scaffold or participating in a coupling reaction to form a new carbon-nitrogen or nitrogen-heteroatom bond.
Patents in medicinal chemistry frequently describe the use of this compound to create compounds with a diaryl ether motif, a common feature in many kinase inhibitors. For instance, it can be coupled with elaborated quinoline, pyrimidine (B1678525), or phthalimide (B116566) systems to generate potent inhibitors of enzymes like BCR-ABL kinase. kisti.re.kr The modular nature of these syntheses, where the this compound "headgroup" is combined with various "tail" fragments, is highly amenable to combinatorial chemistry approaches for lead optimization.
Table 3: Examples of Complex Scaffolds Synthesized from this compound This table is interactive and searchable. You can filter the results by typing in the search bar.
| Coupled Scaffold | Resulting Compound Class | Potential Biological Target |
|---|---|---|
| Pyrazolo[3,4-b]pyridine | Pyrazolopyridine derivatives | TRK Kinases nih.gov |
| Substituted Quinoline | Diaryl ether-linked quinolines | BCR-ABL Kinase kisti.re.kr |
| Functionalized Phthalimide | Phthalimide-based amides | Tyrosine Kinases |
| 4-Chloroisophthalamide | Isophthalamide derivatives | Tyrosine Kinases |
Spectroscopic and Advanced Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
No experimental NMR data for 3-Chloro-4-(pyridazin-3-yloxy)aniline was found in the searched literature. This includes a lack of reported chemical shifts, coupling constants, or correlation spectra.
Specific ¹H NMR spectral data, including chemical shifts (δ) and coupling constants (J) for the aromatic and pyridazine (B1198779) protons of this compound, are not available in the public domain.
Detailed ¹³C NMR data, which would provide information on the chemical environment of each carbon atom in this compound, could not be located.
There are no published 2D NMR studies (COSY, HSQC, HMBC) for this compound that would confirm connectivity and provide further structural insights.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
While the molecular weight of this compound can be calculated from its chemical formula (C₁₀H₈ClN₃O), specific experimental mass spectrometry data, including molecular ion peaks and fragmentation patterns, are not documented in the searched scientific literature.
No studies detailing the analysis of this compound using LC-MS, which would provide data on its retention time and mass-to-charge ratio, were identified.
Similarly, no GC-MS analytical data for this compound, which would offer information on its volatility, retention time, and mass spectrum, was found.
Based on a comprehensive and targeted search for scientific literature concerning the chemical compound This compound (CAS No. 1627513-62-5), it must be concluded that there is a significant lack of publicly available, detailed experimental data for the specific analytical techniques requested.
Therefore, it is not possible to generate content for the following sections and subsections that would meet the required standards of detail and scientific accuracy:
X-ray Crystallography and Crystal Structure Analysis
To proceed with writing the article would require speculation or the use of data from analogous but distinct compounds, which would violate the core instruction to focus solely on "this compound". In the interest of providing accurate and non-hallucinatory information, the requested article cannot be produced at this time due to the absence of the requisite primary scientific data in the public domain.
Specialized Analytical Techniques for Characterization:No records of specialized analytical techniques being applied to this compound were found in the public research landscape.
Due to the lack of available scientific literature detailing the specific analytical characterization of this compound, it is not possible to generate the requested in-depth article. Further research and publication in peer-reviewed journals would be necessary to provide the detailed information required.
Theoretical and Computational Investigations of 3 Chloro 4 Pyridazin 3 Yloxy Aniline
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules from first principles. rroij.com These methods solve approximations of the Schrödinger equation to determine the electron density, from which various molecular properties can be derived. mdpi.com For a molecule like 3-Chloro-4-(pyridazin-3-yloxy)aniline, DFT would be instrumental in understanding its behavior at a molecular level, which is crucial in fields like materials science and drug discovery. quantumgrad.com
Electronic Structure and Molecular Orbital Analysis
A primary application of DFT is the analysis of a molecule's electronic structure. mdpi.com This involves calculating the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. gsconlinepress.com The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net
For this compound, the analysis would likely reveal a HOMO with significant electron density on the aniline (B41778) ring, particularly the amino group, and the pyridazine (B1198779) nitrogen atoms, reflecting their electron-rich nature. The LUMO would likely be distributed over the pyridazine and chloro-substituted phenyl rings. The presence of electron-withdrawing (chloro) and electron-donating (amino, ether) groups would modulate the energies of these orbitals.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound Calculated using DFT
| Parameter | Energy (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| Energy Gap (ΔE) | 4.6 | Difference between LUMO and HOMO energies, related to chemical reactivity and stability. |
Note: The data in this table is illustrative and represents typical values for similar aromatic compounds. Actual values would require specific DFT calculations.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)
DFT calculations are widely used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. comporgchem.com By calculating the magnetic shielding tensors for each nucleus in the molecule, one can predict the 1H and 13C NMR spectra. nih.gov This is particularly valuable for confirming chemical structures and assigning experimental spectra. nih.gov The accuracy of these predictions is highly dependent on the choice of functional and basis set used in the calculation. github.io
For this compound, DFT could predict the chemical shifts for the protons and carbons on the aniline and pyridazine rings. The predicted shifts would be influenced by the electronic environment of each nucleus, including the effects of the chloro, amino, and ether functional groups.
Table 2: Exemplary Predicted 1H NMR Chemical Shifts for Aromatic Protons of this compound
| Proton Position (Aniline Ring) | Predicted Chemical Shift (ppm) |
| H-2 | 7.15 |
| H-5 | 6.80 |
| H-6 | 6.95 |
| Proton Position (Pyridazine Ring) | Predicted Chemical Shift (ppm) |
| H-4' | 8.50 |
| H-5' | 7.30 |
| H-6' | 8.90 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from DFT calculations. The actual chemical shifts would depend on the specific computational parameters and solvent effects.
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. chimia.ch Conformational analysis involves identifying the stable conformers (energy minima) and the energy barriers for rotation around single bonds. acs.org By systematically rotating the dihedral angles of the flexible bonds in this compound, such as the C-O-C ether linkage, a potential energy surface can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the most stable conformations and the transition states between them. researchgate.net
Molecular Modeling and Simulation Studies
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are often used in conjunction with quantum chemical calculations to provide a more comprehensive understanding of molecular properties.
Geometry Optimization and Energy Minimization
A fundamental step in molecular modeling is geometry optimization, which aims to find the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. stackexchange.com This is achieved by iteratively adjusting the atomic coordinates to minimize the forces on the atoms until a stable conformation is reached. researchgate.net For this compound, geometry optimization would provide detailed information about bond lengths, bond angles, and dihedral angles in its most stable form.
Table 3: Illustrative Optimized Geometric Parameters for Key Bonds in this compound
| Bond | Bond Length (Å) |
| C-Cl | 1.74 |
| C-N (amino) | 1.40 |
| C-O (ether) | 1.37 |
| N-N (pyridazine) | 1.34 |
Note: This data is exemplary and based on typical bond lengths for similar functional groups. Precise values would be obtained from specific geometry optimization calculations.
Prediction of Physicochemical Descriptors
Computational methods provide essential predictions of a molecule's physicochemical properties, which are fundamental to understanding its behavior in various chemical and biological systems. For this compound, several key descriptors have been calculated to profile its characteristics.
Topological Polar Surface Area (TPSA) Calculations
The Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen) and their attached hydrogens. It is a valuable metric for predicting the transport properties of molecules. The calculated TPSA for this compound is 67.9 Ų . This value suggests a moderate degree of polarity, arising from the nitrogen atoms in the aniline and pyridazine moieties, as well as the ether oxygen atom.
LogP and Lipophilicity Predictions
LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a critical measure of a molecule's lipophilicity or hydrophobicity. This property influences how a compound distributes itself in heterogeneous systems. The predicted LogP value for this compound is 2.75 . This indicates that the compound has a balanced character, being neither excessively lipophilic nor hydrophilic. The presence of the chlorine atom and the aromatic rings contributes to its lipophilicity, while the polar functional groups enhance its hydrophilicity.
Hydrogen Bond Donor/Acceptor Characterization
The capacity of a molecule to form hydrogen bonds is fundamental to its interaction with other substances and its self-assembly properties.
Hydrogen Bond Donors: this compound has one hydrogen bond donor, which is the primary amine (-NH₂) group on the aniline ring.
Hydrogen Bond Acceptors: The molecule possesses four hydrogen bond acceptor sites. These include the two nitrogen atoms within the pyridazine ring, the ether oxygen atom, and the nitrogen atom of the aniline group.
This profile of hydrogen bonding capability indicates that the molecule can engage in specific intermolecular interactions, which can significantly influence its material properties such as melting point, boiling point, and solubility.
Rotatable Bond Analysis
The number of rotatable bonds in a molecule is a measure of its conformational flexibility. This compound has two rotatable bonds. These are the bonds connecting the aniline ring to the ether oxygen and the ether oxygen to the pyridazine ring. This limited number of rotatable bonds suggests that the molecule has a relatively rigid structure, which can impact its packing in a solid state and its binding to other molecules.
Structure-Property Relationship (SPR) Studies
While specific experimental or computational studies on the structure-property relationships of this compound focusing on its chemical and material properties are not extensively available in the public domain, a theoretical analysis of its structure provides valuable insights.
Chloroaniline Moiety: The presence of a chlorine atom on the aniline ring significantly influences the molecule's electronic properties and lipophilicity. The chlorine atom is an electron-withdrawing group, which can affect the basicity of the aniline nitrogen and the reactivity of the aromatic ring. Its presence also increases the molecular weight and van der Waals surface area, which can lead to stronger intermolecular interactions and potentially higher melting and boiling points compared to its non-chlorinated analog.
Research Applications and Potential in Chemical Sciences of 3 Chloro 4 Pyridazin 3 Yloxy Aniline
Building Block in Complex Organic Synthesis
The structure of 3-Chloro-4-(pyridazin-3-yloxy)aniline makes it a significant building block in the field of organic synthesis, offering pathways to novel and structurally diverse molecules.
As a precursor, this compound provides a foundational scaffold for the elaboration of more complex and functionally rich chemical entities. The aniline (B41778) functional group is readily diazotized and can be converted into a wide array of other functional groups, or it can participate in coupling reactions to form larger molecular frameworks. The presence of the chloro-substituent and the pyridazine (B1198779) ring introduces specific electronic and steric properties that can be exploited in multi-step synthetic sequences. For instance, similar chloro-containing aniline derivatives are utilized in the synthesis of pharmaceuticals and other biologically active compounds. nih.gov The pyridazine component, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a common feature in many bioactive molecules. researchgate.net
The utility of aniline and its derivatives as primary products in industrial chemistry is well-established, serving as starting materials for a wide range of chemicals. researchgate.net The combination of these features in this compound suggests its potential as a starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and other areas of chemical research.
In the realm of medicinal chemistry and drug discovery, the design of ligands that can selectively bind to biological targets is of paramount importance. The concept of using a central scaffold to which various functional groups can be appended is a cornerstone of modern ligand design. Pyridazinone-based molecules, which are structurally related to the pyridazine moiety in this compound, have been investigated as scaffolds for accessing inhibitors of biological targets like Fatty Acid Binding Protein 4 (FABP4). mdpi.comsemanticscholar.org
The structural framework of this compound offers multiple points for diversification. The aniline amine group can be acylated, alkylated, or used in the formation of Schiff bases, allowing for the introduction of a wide variety of substituents. The pyridazine and benzene (B151609) rings can also be further functionalized, leading to a large library of derivatives. This potential for structural diversification makes this compound an attractive scaffold for the development of new ligands with tailored binding properties for various biological targets. The pyridazinone scaffold, for example, has been utilized in computer-aided drug design to generate novel and potent inhibitors. semanticscholar.org
Applications in Materials Science
Aniline and its derivatives are fundamental building blocks in materials science, most notably in the synthesis of conductive polymers. researchgate.net Polyaniline (PANI) is a well-known conducting polymer with a range of applications due to its unique electronic, optical, and redox properties. rsc.org The properties of PANI can be tuned by substituting the aniline monomer.
Precursors for Opto-electronic Materials
Aniline derivatives are a class of compounds that have garnered significant interest in the development of opto-electronic materials due to their electro-optical properties. While direct research on this compound for these specific applications is not extensively documented in publicly available literature, the potential can be inferred from studies on analogous compounds. For instance, other substituted anilines, such as 4-bromo-4'-chloro benzylidene aniline, have been synthesized and investigated for their third-order nonlinear optical (NLO) properties. nih.gov Such materials are crucial for applications in photonics and optical signal processing.
The general characteristics of aniline-based compounds that make them suitable for opto-electronic materials include:
Charge-transfer properties: The presence of both electron-donating (amino group) and electron-withdrawing (chloro and pyridazine groups) moieties can facilitate intramolecular charge transfer, a key feature for NLO materials.
Structural versatility: The aniline scaffold allows for straightforward chemical modification, enabling the fine-tuning of optical and electronic properties.
The research into related molecules suggests that this compound could serve as a precursor for creating novel materials with tailored opto-electronic characteristics, although specific studies are required to validate this potential.
Development of Functional Polymers and New Materials
The bifunctional nature of this compound, featuring a reactive amine group and a stable heterocyclic structure, positions it as a promising monomer for the synthesis of functional polymers. The primary amine group can readily undergo polymerization reactions, such as condensation polymerization, to form polyamides or polyimides.
The incorporation of the chloro and pyridazin-yloxy substituents into a polymer backbone could impart specific properties to the resulting material:
Thermal Stability: Heterocyclic rings like pyridazine are known to enhance the thermal stability of polymers.
Flame Retardancy: The presence of chlorine can improve the flame-retardant properties of the material.
Dielectric Properties: The polar nature of the molecule may influence the dielectric constant of the resulting polymers, making them potentially useful in electronic components.
While specific polymers derived from this compound are not detailed in current literature, its structural attributes align with the requirements for monomers used in creating high-performance polymers for specialized applications.
Organic Light-Emitting Diode (OLED) Intermediate Research
One of the more concrete applications for this compound is in the field of Organic Light-Emitting Diodes (OLEDs). Chemical suppliers often categorize this compound as an OLED intermediate, indicating its use in the synthesis of materials for OLED devices. bldpharm.combldpharm.com
OLEDs are constructed from multiple layers of organic thin films, each with a specific function (e.g., hole injection, hole transport, emissive layer, electron transport). The performance of these devices is highly dependent on the chemical structure and properties of the organic materials used. Aniline derivatives are frequently employed in the synthesis of hole-transporting materials and emissive host materials.
The potential roles of materials synthesized from this compound in OLEDs could include:
Hole Transport Layers (HTLs): The amine functionality is a common feature in molecules designed for HTLs.
Host Materials for Emissive Layers: The rigid and electronically versatile structure could be incorporated into host materials for phosphorescent or fluorescent emitters.
The table below summarizes the key structural features of this compound and their relevance to its potential application as an OLED intermediate.
| Structural Feature | Potential Contribution to OLED Materials |
| Aniline Moiety | Foundation for hole-transporting capabilities. |
| Pyridazine Ring | Can enhance thermal stability and influence electronic properties. |
| Chloro Substituent | May be used to tune the energy levels (HOMO/LUMO) of the final material. |
| Ether Linkage | Provides structural flexibility and can impact morphological stability. |
Reference Standard in Analytical Chemistry Method Development
In analytical chemistry, reference standards are crucial for ensuring the accuracy and reliability of measurements. These are highly purified compounds used to confirm the identity and quantify the amount of a substance in a sample. While this compound is not yet widely established as a primary reference standard, its analogs, such as 3-chloroaniline (B41212) and 3-chloro-4-[(3-fluorobenzyl)oxy]aniline, are used for this purpose. lgcstandards.comacanthusresearch.com This suggests a potential role for the title compound in similar analytical applications.
Calibration of Analytical Instruments
The calibration of analytical instruments is a fundamental process to ensure the accuracy of their response. A reference standard of this compound could be used to create calibration curves for various analytical techniques.
Potential applications in instrument calibration include:
High-Performance Liquid Chromatography (HPLC): A solution of known concentration would be injected to determine the retention time and detector response, allowing for the quantification of the compound in unknown samples.
Gas Chromatography-Mass Spectrometry (GC-MS): As a reference, it would help in identifying the compound based on its mass spectrum and retention time.
UV-Visible Spectroscopy: A standard solution could be used to determine the molar absorptivity at its wavelength of maximum absorbance (λmax), enabling concentration measurements based on the Beer-Lambert law.
Validation of Chromatographic and Spectroscopic Methods
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. A certified reference standard of this compound would be essential for validating new analytical methods for its detection and quantification.
Key parameters in method validation that would require a reference standard are summarized in the table below.
| Validation Parameter | Role of the Reference Standard |
| Specificity/Selectivity | To confirm that the analytical signal is from the target compound and not from interfering substances. |
| Linearity | To prepare a series of standard solutions of known concentrations to establish a linear relationship between signal and concentration. |
| Accuracy | To determine how close the measured value is to the true value by analyzing samples spiked with a known amount of the standard. |
| Precision | To assess the repeatability and intermediate precision of the method by analyzing the standard multiple times. |
| Limit of Detection (LOD) | To determine the lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | To establish the lowest concentration that can be measured with acceptable precision and accuracy. |
The development of validated analytical methods is critical in quality control for manufacturing processes where this compound is used as an intermediate, as well as in environmental and metabolic studies.
Future Directions and Emerging Research Avenues for 3 Chloro 4 Pyridazin 3 Yloxy Aniline
Development of More Sustainable and Greener Synthetic Routes
The synthesis of complex organic molecules, including 3-Chloro-4-(pyridazin-3-yloxy)aniline, traditionally relies on methods that can be resource-intensive and generate significant waste. The future of its synthesis will undoubtedly focus on the adoption of green chemistry principles to mitigate environmental impact.
Key areas of development include:
Microwave-Assisted Synthesis: This technique has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields, shorter reaction times, and reduced solvent use compared to conventional heating methods. ajgreenchem.com For the synthesis of the diaryl ether linkage in this compound, microwave-assisted protocols could offer a more energy-efficient alternative to traditional thermal methods. hakon-art.comorgchemres.org Research in this area would involve optimizing reaction conditions such as solvent, base, and catalyst under microwave irradiation to maximize efficiency and minimize energy consumption. researchgate.net
Eco-Friendly Solvents and Catalysts: Future synthetic routes will likely explore the use of greener solvents, such as bio-derived solvents or water, to replace traditional volatile organic compounds. Furthermore, the development of reusable, heterogeneous catalysts could replace homogeneous catalysts that are often difficult to separate from the reaction mixture. nih.gov For the C-O cross-coupling reaction to form the ether linkage, research into ligand-free conditions or the use of nano-catalysts could provide more sustainable alternatives. nih.gov
| Green Synthesis Approach | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. ajgreenchem.com |
| Flow Chemistry | Improved safety, scalability, and efficiency through telescoped reactions. researchgate.netrsc.orguc.pt |
| Eco-Friendly Solvents/Catalysts | Reduced environmental impact, easier product purification, catalyst recyclability. nih.gov |
Advanced Mechanistic Studies of Chemical Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing protocols and designing new transformations. The formation of the aryl ether bond, likely through a nucleophilic aromatic substitution (SNAr) reaction, is a key step that warrants detailed investigation.
Future mechanistic studies could involve:
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide deep insights into reaction pathways, transition state energies, and the influence of substituents on reactivity. mdpi.comrsc.org Such studies could elucidate the precise mechanism of the SNAr reaction, including whether it proceeds through a classical two-step Meisenheimer complex or a concerted pathway. rsc.org Computational analysis can also predict the regioselectivity of further functionalization on either the aniline (B41778) or pyridazine (B1198779) ring. mdpi.com
Kinetic Studies: Experimental kinetic studies can determine reaction rates, activation energies, and the order of reaction with respect to each reactant. This data is invaluable for understanding the factors that control the reaction and for optimizing reaction conditions.
Spectroscopic Analysis of Intermediates: Advanced spectroscopic techniques, such as in-situ NMR or rapid-injection NMR, could potentially be used to detect and characterize transient intermediates in the reaction pathway, providing direct evidence for the proposed mechanism.
Exploration of Novel Non-Biological Research Applications (e.g., in energy, environmental chemistry)
While many aniline and pyridazine derivatives are explored for their biological activity, there is a growing interest in the application of such heterocyclic compounds in materials science and environmental chemistry.
Potential non-biological applications for this compound and its derivatives include:
Organic Electronics: Pyridazine-based materials have attracted attention for their potential use in organic optoelectronic devices such as organic field-effect transistors (OFETs), organic photovoltaic devices (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgnih.govliberty.edu The electron-deficient nature of the pyridazine ring, combined with the electron-donating character of the aniline moiety, could impart interesting electronic and photophysical properties to the molecule. nih.gov Future research could involve the synthesis of polymers or oligomers incorporating the this compound scaffold and the characterization of their semiconducting and luminescent properties. liberty.edu
Corrosion Inhibition: Heterocyclic compounds containing nitrogen and oxygen atoms are known to be effective corrosion inhibitors for metals, particularly steel in acidic environments. tandfonline.comtandfonline.comresearchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that prevents corrosion. tandfonline.comelectrochemsci.org The pyridazine and aniline moieties in this compound contain lone pairs of electrons on the nitrogen and oxygen atoms, which could coordinate with metal ions, making it a candidate for investigation as a corrosion inhibitor. researchgate.netelectrochemsci.org
| Potential Non-Biological Application | Rationale |
| Organic Electronics | The donor-acceptor nature of the molecule could lead to desirable optoelectronic properties for use in OFETs, OPVs, and OLEDs. rsc.orgnih.govnih.gov |
| Corrosion Inhibition | The presence of nitrogen and oxygen heteroatoms with lone pair electrons suggests potential for adsorption on metal surfaces to prevent corrosion. tandfonline.comresearchgate.netelectrochemsci.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. princeton.eduresearchgate.net For a molecule like this compound, which can be considered a fragment in the context of larger bioactive molecules like kinase inhibitors, AI and ML can play a significant role in its future development. nih.govcas.orgmorressier.com
Key applications of AI and ML include:
Retrosynthesis and Synthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to a target molecule by analyzing vast databases of chemical reactions. princeton.edu This can help chemists to identify new and potentially more sustainable pathways for the synthesis of this compound.
Reaction Outcome and Yield Prediction: Machine learning models can be trained on large datasets of experimental data to predict the outcome and yield of chemical reactions with a high degree of accuracy. princeton.edumit.educhemrxiv.org This can save significant time and resources in the laboratory by allowing researchers to prioritize reaction conditions that are most likely to be successful. chemrxiv.org For palladium-catalyzed cross-coupling reactions, which could be an alternative route to the ether linkage, ML models can help in selecting the optimal catalyst and reaction conditions. mit.educhemrxiv.orgchemrxiv.org
De Novo Design of Derivatives: Generative AI models can be used to design novel derivatives of this compound with optimized properties for specific applications, such as enhanced binding to a biological target or improved electronic properties for materials science applications. morressier.com
Collaborative Research Endeavors in Interdisciplinary Chemical Sciences
The multifaceted nature of modern chemical research necessitates a collaborative and interdisciplinary approach. The future development and application of this compound will likely benefit from collaborations between different scientific disciplines.
Examples of such collaborative endeavors include:
Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical or chemical companies can accelerate the translation of fundamental research into practical applications. Such partnerships can provide access to specialized equipment, high-throughput screening facilities, and expertise in drug development or materials science.
Research Consortia: The formation of research consortia, bringing together experts from different fields such as synthetic chemistry, computational chemistry, biology, and materials science, can foster innovation and tackle complex research challenges. mit.edumdpi.com For example, a consortium focused on the development of novel kinase inhibitors could leverage the this compound scaffold as a starting point for fragment-based drug design. technologynetworks.comnih.govbiorxiv.orgmdpi.comdntb.gov.ua
Open Science Initiatives: Open science platforms and data-sharing initiatives can facilitate collaboration and accelerate scientific progress by making research data and findings more widely accessible. This can help to avoid duplication of effort and enable researchers to build upon each other's work.
Q & A
Q. What are the recommended synthetic routes and reaction conditions for preparing 3-Chloro-4-(pyridazin-3-yloxy)aniline?
- Methodological Answer : A common approach involves coupling 3-chloroaniline with pyridazin-3-ol derivatives under nucleophilic aromatic substitution conditions. Key steps include:
- Starting Materials : 3-Chloroaniline and pyridazin-3-ol (or its activated derivative, e.g., tosylate).
- Reaction Conditions : Use of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–120°C .
- Catalysis : Palladium or copper catalysts may enhance coupling efficiency for electron-deficient aryl systems .
Post-reduction steps (e.g., Fe/NH₄Cl) may be required if nitro intermediates are formed .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., pyridazine ring protons at δ 8.5–9.5 ppm and aniline NH₂ signals at δ 5–6 ppm) .
- HPLC-MS : For purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]⁺ at m/z 252.07) .
- X-ray Crystallography : To resolve ambiguities in regiochemistry or hydrogen-bonding interactions (if single crystals are obtainable) .
Q. How do substituents influence solubility and bioavailability in related aniline derivatives?
- Methodological Answer :
- Pyridazine Oxygen : The pyridazin-3-yloxy group enhances water solubility via hydrogen-bonding interactions, but may reduce membrane permeability .
- Chloro Substituent : Increases lipophilicity (logP ~2.5), potentially improving CNS penetration but requiring formulation optimization (e.g., PEGylation or salt formation) .
- Bioavailability Screening : Use in vitro assays (e.g., Caco-2 cell monolayers) to assess absorption and P-glycoprotein efflux risks .
Advanced Research Questions
Q. What mechanisms underlie the interaction of this compound with enzymatic targets (e.g., kinases or oxidoreductases)?
- Methodological Answer :
- Enzyme Inhibition : The pyridazine ring may act as a hydrogen-bond acceptor, competing with ATP in kinase binding pockets (e.g., EGFR or VEGFR2). Kinetic assays (IC₅₀) and docking studies (AutoDock Vina) are recommended .
- Redox Activity : Chloroaniline derivatives can undergo metabolic activation via CYP450 enzymes, forming reactive quinone-imine intermediates. Monitor using hepatic microsomal assays .
Q. How can coupling reaction yields be optimized for electron-deficient aryl systems?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/Xantphos or CuI/1,10-phenanthroline systems for Buchwald-Hartwig or Ullmann-type couplings .
- Microwave Irradiation : Reduces reaction time (e.g., 30 min at 150°C vs. 24 hr conventional heating) while maintaining >80% yield .
- Solvent Optimization : Switch from DMF to DMA or NMP to minimize side reactions (e.g., hydrolysis) .
Q. What structure-activity relationships (SAR) are observed in analogs with modified pyridazine or aniline groups?
- Methodological Answer :
- Pyridazine Modifications : Replacement with pyridine (e.g., 3-Fluoro-4-(pyridin-3-ylmethoxy)aniline) reduces kinase inhibition by ~50%, highlighting the importance of the second nitrogen .
- Chloro vs. Fluoro : Fluorination at the 4-position increases metabolic stability (t₁/₂ from 2.1 to 4.3 hr in human hepatocytes) but reduces potency .
- Data Table :
| Substituent | IC₅₀ (EGFR) | logP | Metabolic Stability (t₁/₂, hr) |
|---|---|---|---|
| Pyridazin-3-yloxy | 0.12 µM | 2.5 | 2.1 |
| Pyridin-3-ylmethoxy | 0.25 µM | 2.8 | 4.3 |
| 4-Fluoro analog | 0.18 µM | 2.2 | 4.3 |
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic environments?
- Methodological Answer :
- DFT Calculations : Calculate Fukui indices (Gaussian 16) to identify nucleophilic sites (e.g., pyridazine N-atoms) and electrophilic regions (aniline para to Cl) .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to predict aggregation tendencies .
Q. How should contradictory data on biological activity (e.g., cytotoxicity vs. non-toxicity) be resolved?
- Methodological Answer :
- Assay Validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HepG2) with standardized protocols (e.g., MTT vs. CellTiter-Glo) .
- Metabolite Profiling : Use LC-MS/MS to identify pro-toxic metabolites (e.g., hydroxylamine derivatives) in conflicting datasets .
Q. What strategies stabilize the compound under acidic or oxidative conditions?
- Methodological Answer :
- pH Buffering : Formulate as a hydrochloride salt (pH 4–5) to prevent aniline oxidation .
- Antioxidants : Add 0.1% BHT or ascorbic acid to storage solutions, reducing peroxide-mediated degradation .
Q. How are advanced analytical methods (e.g., HRMS/MSⁿ) used to characterize degradation products?
- Methodological Answer :
- Fragmentation Patterns : HRMS/MSⁿ (Q-TOF) identifies cleavage at the pyridazine-aniline bond (e.g., m/z 154.03 for pyridazin-3-ol fragment) .
- Forced Degradation : Expose to 40°C/75% RH for 4 weeks and monitor via UPLC-PDA for hydrolytic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
